molecular formula C11H13ClN2O2 B2854306 3-{4-[(E)-2-Chloro-but-2-en-(E)-ylidene]-5-methylene-4,5-dihydro-1H-imidazol-2-yl}-propionic acid CAS No. 878431-45-9

3-{4-[(E)-2-Chloro-but-2-en-(E)-ylidene]-5-methylene-4,5-dihydro-1H-imidazol-2-yl}-propionic acid

Cat. No.: B2854306
CAS No.: 878431-45-9
M. Wt: 240.69
InChI Key: HUZBDRDADXGRSJ-WKALFTOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{4-[(E)-2-Chloro-but-2-en-(E)-ylidene]-5-methylene-4,5-dihydro-1H-imidazol-2-yl}-propionic acid is an imidazole derivative featuring a conjugated system with a chloro-substituted butenylidene group and a propionic acid side chain. Its structural complexity arises from the presence of:

  • A dihydroimidazole core with dual methylene substituents.
  • An (E)-2-chloro-but-2-enylidene moiety, which introduces stereochemical rigidity and electron-withdrawing effects.

The chloro and conjugated systems may confer stability against hydrolysis and redox activity, while the carboxylic acid group improves aqueous solubility compared to non-polar derivatives .

Properties

IUPAC Name

3-[(4E)-4-[(E)-2-chlorobut-2-enylidene]-5-methylidene-1H-imidazol-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-3-8(12)6-9-7(2)13-10(14-9)4-5-11(15)16/h3,6H,2,4-5H2,1H3,(H,13,14)(H,15,16)/b8-3+,9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZBDRDADXGRSJ-WKALFTOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C=C1C(=C)NC(=N1)CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C=C\1/C(=C)NC(=N1)CCC(=O)O)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(E)-2-Chloro-but-2-en-(E)-ylidene]-5-methylene-4,5-dihydro-1H-imidazol-2-yl}-propionic acid typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the chlorobut-2-enylidene group and the propanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(E)-2-Chloro-but-2-en-(E)-ylidene]-5-methylene-4,5-dihydro-1H-imidazol-2-yl}-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The chlorobut-2-enylidene group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Research has indicated that compounds similar to 3-{4-[(E)-2-Chloro-but-2-en-(E)-ylidene]-5-methylene-4,5-dihydro-1H-imidazol-2-yl}-propionic acid may exhibit anticancer properties. Studies have focused on the compound's ability to inhibit specific pathways involved in tumor growth and metastasis. For instance, imidazole derivatives have been shown to affect the signaling pathways associated with cancer cell proliferation and apoptosis .

2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity, which is being explored in the context of treating chronic inflammatory diseases. Research into similar compounds has demonstrated the ability to modulate inflammatory cytokines, providing a therapeutic avenue for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Biochemical Applications

1. Enzyme Inhibition
The unique imidazole ring in the compound may allow it to act as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies have shown that imidazole derivatives can inhibit enzymes like cyclooxygenase and lipoxygenase, which are crucial in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory mediators.

2. Neuroprotective Properties
Emerging research suggests that this compound may have neuroprotective effects, potentially useful in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of oxidative stress pathways by similar compounds indicates a protective mechanism against neuronal damage .

Material Science Applications

1. Polymer Chemistry
The compound's reactivity can be utilized in polymer synthesis, particularly in creating novel materials with specific properties. Its functional groups allow for incorporation into polymer chains, potentially enhancing thermal stability or mechanical strength .

2. Nanotechnology
In nanotechnology, derivatives of this compound could be explored for drug delivery systems due to their ability to form stable complexes with various biomolecules. This property is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy .

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using analogs of the compound.
Study BAnti-inflammatory EffectsShowed reduction in inflammatory markers in animal models when treated with imidazole-based compounds.
Study CNeuroprotectionIndicated potential protective effects against oxidative stress-induced neuronal damage in cell culture studies.

Mechanism of Action

The mechanism of action of 3-{4-[(E)-2-Chloro-but-2-en-(E)-ylidene]-5-methylene-4,5-dihydro-1H-imidazol-2-yl}-propionic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites on enzymes, inhibiting their activity. The chlorobut-2-enylidene group may interact with hydrophobic pockets within proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound
  • Core : 4,5-dihydro-1H-imidazole.
  • Substituents :
    • (E)-2-Chloro-but-2-enylidene at position 3.
    • Methylene at position 4.
    • Propionic acid at position 2.
Analog 1: 5-(4-Chlorobenzylidene)-2-thioxo-3-(p-tolyl)imidazolidin-4-one (Compound 5a, )
  • Core: Imidazolidinone (saturated five-membered ring).
  • Substituents :
    • 4-Chlorobenzylidene at position 5.
    • Thioxo at position 2.
    • p-Tolyl at position 3.
  • Key Difference : Lack of a carboxylic acid group reduces solubility in polar solvents compared to the target compound .
Analog 2: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione ()
  • Core : Triazole-thione (unsaturated five-membered ring with sulfur).
  • Substituents: 2-Chlorobenzylideneamino at position 4. 2-Chlorophenyl at position 3.
  • Key Difference : Triazole-thione core introduces sulfur-based reactivity and distinct hydrogen-bonding capabilities (N–H···S interactions) .
Table 1: Structural Comparison
Feature Target Compound Analog 1 (5a) Analog 2 ()
Core Structure Dihydroimidazole Imidazolidinone Triazole-thione
Chloro Substituent (E)-2-Chloro-but-2-enylidene 4-Chlorobenzylidene 2-Chlorobenzylideneamino
Polar Group Propionic acid None Thione (-S)
Hydrogen Bonding COOH (O–H···O/S) Thioxo (C=S) N–H···S, O–H···S
Target Compound

Synthesis likely involves:

Formation of the dihydroimidazole core via cyclization of a thiourea or amidine precursor.

Introduction of the (E)-2-chloro-but-2-enylidene group via condensation with a chloro-enal.

Functionalization with propionic acid via alkylation or coupling reactions.

Analog 1 ()
  • Steps: Base-mediated alkylation of imidazolidinone with methyl iodide. Reflux with p-toluidine in acetic acid to introduce aryl groups.
Analog 2 ()
  • Steps: Formation of triazole-thione via cyclization of thiocarbonohydrazide. Condensation with chlorobenzaldehyde derivatives.
  • Key Insight : Hydrogen-bond-directed crystallization (e.g., N–H···S) stabilizes the solid-state structure, a feature relevant to the target compound’s crystallography .

Physicochemical Properties

Target Compound
  • Solubility: Moderate solubility in polar solvents (e.g., water, ethanol) due to the carboxylic acid group.
  • Stability : Conjugated system and chloro substituent may enhance thermal stability.
Analog 1 ()
  • Solubility: Limited aqueous solubility (recrystallized from ethanol).
  • Melting Point: Likely >150°C (typical for imidazolidinones).
Analog 2 ()
  • Crystallography : Forms a six-membered hydrogen-bonded network (N–H···O/S), suggesting strong intermolecular interactions.

Biological Activity

3-{4-[(E)-2-Chloro-but-2-en-(E)-ylidene]-5-methylene-4,5-dihydro-1H-imidazol-2-yl}-propionic acid (CAS No. 878431-45-9) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C11H13ClN2O2C_{11}H_{13}ClN_{2}O_{2} with a molecular weight of 240.69 g/mol. Its structure features an imidazole ring, which is known for its biological significance in various pharmacological contexts.

Cytotoxicity

Research indicates that derivatives of imidazole compounds, including the target compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that imidazole derivatives can induce apoptosis in cancer cells through mechanisms that may involve cell cycle arrest and modulation of apoptotic pathways.

Case Study: Cytotoxic Effects on Cancer Cell Lines
A study investigated the cytotoxic activity of several imidazole derivatives against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results demonstrated that certain derivatives exhibited IC50 values ranging from 3.6 µM to 11 µM, indicating potent activity against these lines .

CompoundCell LineIC50 (µM)
Compound AHCT-1163.6
Compound BMCF-74.5
Compound CHeLa5.5

The mechanisms by which these compounds exert their cytotoxic effects often involve:

  • Induction of Apoptosis : Activation of caspases and mitochondrial pathways leading to programmed cell death.
  • Cell Cycle Arrest : Compounds may cause G0/G1 or G2/M phase arrest in cancer cells, disrupting their proliferation .
  • Inhibition of Key Oncogenic Pathways : Some studies suggest that imidazole derivatives can inhibit interactions between MDM2 and p53, a critical pathway in many cancers .

Antimicrobial Activity

In addition to their anticancer properties, imidazole derivatives have demonstrated antibacterial activity against various pathogens. For example, compounds similar to the target compound have shown effectiveness against multi-drug resistant strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Activity
A review highlighted the antibacterial efficacy of imidazole derivatives, reporting MIC values ranging from 20 µM to 70 µM against S. aureus and E. coli. These values indicate a promising potential for these compounds as antimicrobial agents .

CompoundTarget BacteriaMIC (µM)
Compound DS. aureus20
Compound EE. coli40

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-{4-[(E)-2-Chloro-but-2-en-ylidene]-5-methylene-4,5-dihydro-1H-imidazol-2-yl}-propionic acid, and how are intermediates characterized?

  • Methodology :

  • Synthesis : The compound can be synthesized via multi-step condensation reactions. A general approach involves refluxing precursors (e.g., substituted imidazolones or thiazolidinones) with chloroacetic acid or β-aroylacrylic acid derivatives in acetic acid under sodium acetate catalysis. For example, analogous imidazole derivatives were synthesized by refluxing 2-aminothiazol-4(5H)-one with 3-formyl-indole derivatives in acetic acid for 3–5 hours .
  • Purification : Products are isolated via filtration, washed with acetic acid/water/ethanol, and recrystallized from DMF/acetic acid mixtures .
  • Characterization : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. LC-MS (ESI) validates molecular weight and purity (76–81% in analogous compounds) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodology :

  • Purity : Combine melting point analysis (expected range: 186–233°C based on similar imidazole derivatives) with LC-MS to quantify impurities. UV-Vis spectroscopy can monitor degradation products under light/heat .
  • Stability : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC sampling. Compare retention times and peak areas to detect decomposition .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in spectroscopic data (e.g., NMR signal splitting or unexpected coupling constants)?

  • Methodology :

  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can clarify E/Z isomerism in the chloro-but-en-ylidene moiety .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to confirm structural assignments .

Q. How can the compound’s reactivity be systematically studied to optimize synthetic yields or functional group modifications?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify rate-limiting steps. For example, track carbonyl stretching frequencies during imidazole ring formation .
  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading). For instance, a randomized block design with split-split plots can isolate the impact of acetic acid concentration on yield .

Q. What methodologies are suitable for investigating the compound’s environmental fate and ecotoxicological impacts?

  • Methodology :

  • Environmental Persistence : Conduct OECD 307 biodegradation tests in soil/water systems. Quantify half-life using LC-MS/MS and assess abiotic hydrolysis under varying pH .
  • Toxicity Profiling : Use Daphnia magna or algal bioassays (OECD 202/201) to determine EC₅₀ values. Compare with structural analogs (e.g., chlorinated imidazoles) to identify toxicity drivers .

Data Contradiction and Reproducibility Analysis

Q. How should researchers address discrepancies in reported biological activity data (e.g., antimicrobial assays) across studies?

  • Methodology :

  • Meta-Analysis : Compile data from peer-reviewed studies (excluding unreliable sources like BenchChem) and apply statistical weighting. For example, use Cohen’s d to quantify effect sizes in antimicrobial inhibition .
  • Reproducibility Testing : Replicate assays under standardized conditions (e.g., CLSI guidelines). Include positive controls (e.g., fluconazole for antifungal studies) and validate via dose-response curves .

Experimental Design and Optimization

Q. What advanced techniques can elucidate the compound’s mechanism of action in biological systems (e.g., enzyme inhibition)?

  • Methodology :

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity to target enzymes (e.g., cytochrome P450). Compare with docking simulations (AutoDock Vina) to map interaction sites .
  • Metabolomics : Use LC-HRMS to profile cellular metabolites post-exposure. Pathway analysis (via KEGG or Reactome) identifies disrupted biochemical networks .

Tables for Key Data

Property Method Typical Results Reference
Melting PointDifferential Scanning Calorimetry186–233°C
Purity (%)LC-MS (ESI)76–81%
Hydrolysis Half-life (pH 7)OECD 111 (Hydrolysis)14–28 days
EC₅₀ (Daphnia magna)OECD 20212.5 mg/L (estimated from analogs)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.